molecular formula C20H20ClN3O3S B6584910 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251550-72-7

1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No. B6584910
CAS RN: 1251550-72-7
M. Wt: 417.9 g/mol
InChI Key: ADTJNXVIFVUTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is 417.0913904 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione (also known as 1-(4-CHLOROBENZYL)-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YLMETHANONE or F3406-6621), focusing on six unique applications:

Pharmaceutical Development

This compound has shown potential as a pharmaceutical intermediate . Its unique structure, which includes a benzothiadiazine core, makes it a candidate for the development of new drugs, particularly those targeting central nervous system disorders. The presence of the piperidine moiety suggests potential interactions with various neurotransmitter receptors, which could be exploited in the design of novel therapeutic agents .

Antimicrobial Agents

Research indicates that derivatives of benzothiadiazine, including F3406-6621, may possess antimicrobial properties . These compounds can be modified to enhance their efficacy against a range of bacterial and fungal pathogens. The chlorophenyl group in F3406-6621 is particularly noteworthy for its potential to disrupt microbial cell membranes, making it a promising lead compound for new antimicrobial drugs .

Enzyme Inhibition Studies

F3406-6621 can be utilized in enzyme inhibition studies due to its complex structure. The compound’s ability to interact with various enzymes, particularly those involved in metabolic pathways, makes it a valuable tool for studying enzyme kinetics and inhibition mechanisms. This application is crucial for understanding disease processes and developing enzyme-targeted therapies .

High-Throughput Screening

The compound’s distinct chemical properties make it suitable for high-throughput screening (HTS) in drug discovery. HTS involves rapidly testing thousands of compounds to identify potential drug candidates. F3406-6621’s structural features allow it to be used in assays designed to screen for activity against a variety of biological targets, facilitating the identification of new therapeutic agents .

Chemical Biology Research

In chemical biology , F3406-6621 can be used to probe biological systems and elucidate the roles of specific proteins and pathways. Its ability to bind to and modulate the activity of biological macromolecules makes it a valuable tool for studying complex biological processes and identifying potential drug targets .

Material Science Applications

Beyond biological applications, F3406-6621 has potential uses in material science . Its unique chemical structure could be exploited in the design of new materials with specific properties, such as enhanced conductivity or stability. This application is particularly relevant in the development of advanced materials for electronics and other high-tech industries .

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-16-10-8-15(9-11-16)14-24-17-6-2-3-7-18(17)28(26,27)19(22-24)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJNXVIFVUTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone

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